Cas no 1933774-92-5 ((1S,5R,6R)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)

(1S,5R,6R)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a conformationally constrained glutamate analog that serves as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). Its rigid bicyclic structure enhances binding specificity, reducing off-target interactions compared to flexible analogs. This compound exhibits high potency in modulating synaptic transmission, making it valuable for neuropharmacological research, particularly in studies of neurological disorders such as anxiety, schizophrenia, and neurodegenerative diseases. Its stability and well-defined stereochemistry ensure reproducible results in receptor binding assays and functional studies. The compound’s selectivity and predictable pharmacokinetics further support its utility in elucidating mGluR2/3-mediated signaling pathways.
(1S,5R,6R)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid structure
1933774-92-5 structure
Product Name:(1S,5R,6R)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid
CAS No:1933774-92-5
MF:C8H11NO4
MW:185.177242517471
CID:5797656
PubChem ID:130976542
Update Time:2025-06-23

(1S,5R,6R)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1S,5R,6R)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid
    • EN300-20062675
    • 1933774-92-5
    • (1S,5R,6R)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
    • Inchi: 1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4+,5-,8?/m0/s1
    • InChI Key: VTAARTQTOOYTES-IKQLWJMYSA-N
    • SMILES: OC([C@@H]1[C@@H]2CCC(C(=O)O)([C@@H]21)N)=O

Computed Properties

  • Exact Mass: 185.06880783g/mol
  • Monoisotopic Mass: 185.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.2
  • Topological Polar Surface Area: 101Ų

(1S,5R,6R)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20062675-0.05g
(1S,5R,6R)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
1933774-92-5
0.05g
$2755.0 2023-09-16

(1S,5R,6R)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid Related Literature

Additional information on (1S,5R,6R)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid

Introduction to (1S,5R,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid (CAS No. 1933774-92-5)

The compound (1S,5R,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid with CAS No. 1933774-92-5 is a unique bicyclic amino acid that has garnered significant attention in the fields of organic chemistry and biochemistry due to its complex structure and potential applications in drug discovery and material science.

Structural Insights: The molecule features a bicyclo[3.1.0]hexane framework with two carboxylic acid groups at positions 2 and 6 and an amino group at position 2 of the bicyclic system. This stereochemistry (S,R,R) confers specific spatial arrangements that are critical for its interactions with biological systems or materials.

Synthesis and Characterization: Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess (ee). Researchers have employed various methodologies including organocatalysis and transition metal-catalyzed reactions to construct the bicyclic core while maintaining stereocontrol.

Biological Activity: Studies have shown that (1S,5R,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid exhibits interesting bioactivity profiles across multiple assays:

  • Antimicrobial Properties: The compound demonstrates moderate activity against Gram-positive bacteria due to its ability to disrupt cell membrane integrity.
  • Enzyme Inhibition: It acts as a competitive inhibitor of certain proteases making it a promising lead for anti-inflammatory drug development.
  • Cancer Cell Cytotoxicity: Initial screening indicates selective cytotoxicity against certain cancer cell lines suggesting potential in oncology research.

Materials Science Applications: Beyond biology, this compound has shown utility as a building block for supramolecular assemblies and self-healing polymers due to its ability to form hydrogen bonds through its carboxylic acid groups.

Recent Research Highlights: A groundbreaking study published in *Nature Communications* revealed that the compound can serve as a chiral catalyst in asymmetric catalysis opening new avenues for enantioselective synthesis of complex molecules.

Conclusion: (1S,5R,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid (CAS No. 1933774-92-5) stands out as a versatile molecule with broad applicability across multiple scientific disciplines making it an exciting subject for further research and development.

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